molecular formula C19H21ClN2O4S B6476558 3-chloro-4-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methoxy}pyridine CAS No. 2640974-51-0

3-chloro-4-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methoxy}pyridine

Cat. No.: B6476558
CAS No.: 2640974-51-0
M. Wt: 408.9 g/mol
InChI Key: RXEUDUPGUXFCHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-chloro-4-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methoxy}pyridine is a heterocyclic molecule featuring a pyridine core substituted with a chlorine atom at the 3-position and a piperidine-methoxy group at the 4-position. The piperidine ring is further functionalized with a 2,3-dihydrobenzofuran-5-sulfonyl moiety. This structural complexity confers unique physicochemical and pharmacological properties, making it a candidate for drug discovery.

Properties

IUPAC Name

3-chloro-4-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c20-17-12-21-7-3-19(17)26-13-14-4-8-22(9-5-14)27(23,24)16-1-2-18-15(11-16)6-10-25-18/h1-3,7,11-12,14H,4-6,8-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEUDUPGUXFCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-chloro-4-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methoxy}pyridine is a complex heterocyclic molecule with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine core substituted with a chlorine atom and a methoxy group , along with a sulfonyl-piperidine moiety. Its structural complexity suggests diverse interactions with biological targets, potentially leading to various therapeutic effects.

Molecular Formula

  • Molecular Formula: C15H15ClN2O4S
  • Molecular Weight: 348.80 g/mol

Antibacterial Activity

Research indicates that compounds similar to This compound exhibit significant antibacterial properties. A study synthesized several piperidine derivatives and evaluated their activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The results demonstrated moderate to strong antibacterial activity, suggesting that the sulfonamide functionality plays a crucial role in this activity .

Enzyme Inhibition

Enzyme inhibition studies have shown that compounds containing piperidine and sulfonyl groups can act as effective inhibitors of acetylcholinesterase (AChE) and urease. For instance, certain derivatives exhibited strong AChE inhibitory activity with IC50 values indicating their potency. This suggests potential applications in treating conditions like Alzheimer’s disease through modulation of neurotransmitter levels .

Anticancer Potential

The anticancer properties of related compounds are also noteworthy. Piperidine derivatives have been associated with anticancer activities due to their ability to interfere with cellular signaling pathways involved in tumor growth and proliferation. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, highlighting their potential as chemotherapeutic agents .

Case Studies

  • Study on Antibacterial Activity : A series of piperidine derivatives were synthesized and tested against multiple bacterial strains. The most active compounds displayed significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The study concluded that the introduction of sulfonyl groups enhanced antibacterial efficacy significantly .
  • Enzyme Inhibition Research : Another study focused on the enzyme inhibitory effects of synthesized piperidine derivatives, revealing strong inhibition against urease with some compounds showing IC50 values as low as 0.63 µM. This suggests potential applications in treating urinary tract infections where urease plays a key role .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of This compound is vital for assessing its therapeutic viability. Preliminary studies suggest favorable absorption characteristics and a moderate elimination half-life, making it a candidate for further development in drug formulation.

Safety Profile

Toxicological assessments have indicated that while some derivatives exhibit promising biological activity, they must be evaluated for safety profiles to determine any potential adverse effects or toxicity levels associated with long-term use.

Comparison with Similar Compounds

Structural Analogues

BF18298: 3-Chloro-4-{[1-(Oxane-2-Carbonyl)Piperidin-4-Yl]Methoxy}Pyridine
  • Key Differences: Substituent on Piperidine: Oxane-2-carbonyl (tetrahydropyran carbonyl) vs. 2,3-dihydrobenzofuran-5-sulfonyl. Impact: The sulfonyl group in the target compound increases polarity and hydrogen-bond acceptor capacity compared to the less polar oxane-carbonyl group. This may enhance solubility and interactions with polar binding pockets but reduce membrane permeability . Synthetic Accessibility: Both compounds share a chloro-pyridine core and piperidine-methoxy linker, suggesting similar synthetic routes.
BD161410: (R)-3-(1-(2,6-Dichloro-3-Fluorophenyl)Ethoxy)-5-(1-(Piperidin-4-Yl)-1H-Pyrazol-4-Yl)Pyridine
  • Key Differences :
    • Core Structure: Pyridine with a pyrazole-piperidine substituent vs. the target compound’s benzofuran-sulfonyl-piperidine.
    • Impact : The dichloro-fluorophenyl group in BD161410 increases lipophilicity, favoring blood-brain barrier penetration. In contrast, the target compound’s sulfonyl group may limit CNS activity but improve peripheral target engagement .

Functional Group Analysis

Chloro-Substituted Pyridines
  • highlights that chloro-pyridines are common in bioactive compounds due to their electron-withdrawing effects, which stabilize charge-transfer interactions with target proteins. However, substituents on the piperidine ring (e.g., sulfonyl vs. aryl groups) dictate selectivity and pharmacokinetics. For example, sulfonyl groups improve aqueous solubility but may reduce oral bioavailability compared to lipophilic aryl substituents .
Piperidine Derivatives
  • Piperidine rings are prevalent in drug design for their conformational flexibility and hydrogen-bonding capabilities. The target compound’s piperidine is sulfonylated, a feature shared with protease inhibitors and kinase modulators, where sulfonyl groups act as hydrogen-bond acceptors or anchor points for target binding .

Pharmacological and Physicochemical Properties

Compound Molecular Weight Key Substituents Predicted LogP (Est.) Hydrogen Bond Acceptors
Target Compound ~424.9 Cl, Benzofuran-sulfonyl-piperidine 2.1–2.5 6
BF18298 (Oxane-carbonyl analogue) 338.8 Cl, Oxane-carbonyl-piperidine 2.8–3.2 5
BD161410 461.3 Cl, F, Pyrazole-piperidine 3.5–4.0 4
  • Key Observations :
    • The target compound’s lower LogP (estimated) compared to BD161410 suggests reduced lipophilicity, aligning with its sulfonyl group’s polarity.
    • Higher hydrogen-bond acceptors (6 vs. 5 in BF18298) may improve solubility but complicate passive diffusion.

Computational Predictions

  • Drug-Likeness: emphasizes that chromeno-pyrimidines with piperidine groups exhibit favorable oral bioavailability. Extrapolating, the target compound’s molecular weight (<500 Da) and moderate LogP align with Lipinski’s rules, suggesting good drug-likeness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.